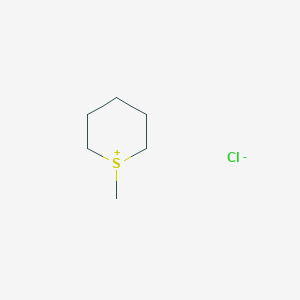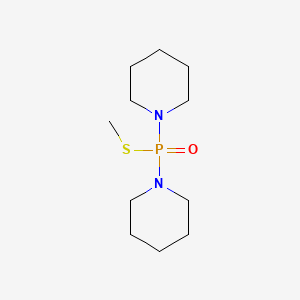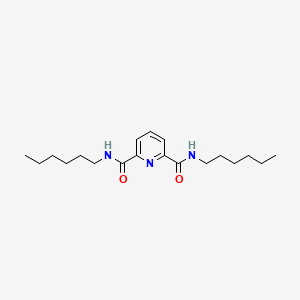
2,6-Pyridinedicarboxamide, N,N'-dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxamide, N,N’-dihexyl- is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring two carboxamide groups at the 2 and 6 positions of the pyridine ring, with hexyl groups attached to the nitrogen atoms of the carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- typically involves the reaction of 2,6-pyridinedicarboxylic acid dichloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for 2,6-Pyridinedicarboxamide, N,N’-dihexyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dihexyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine diamines. Substitution reactions can result in various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N,N’-dihexyl- has several scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the preparation of advanced materials, such as molecular turnstiles and sensors
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- involves its ability to act as a tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can stabilize reactive species, facilitate catalytic reactions, and influence the electronic properties of the metal center . The compound’s molecular targets include transition metal ions, and its pathways involve forming stable complexes that can participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxamide: Lacks the hexyl groups, making it less hydrophobic and potentially less effective in certain applications.
N,N’-Diethyl-2,6-pyridinedicarboxamide: Features shorter ethyl groups instead of hexyl groups, affecting its solubility and reactivity.
N,N’-Diisopropyl-2,6-pyridinedicarboxamide: Contains bulkier isopropyl groups, which can influence its steric properties and coordination behavior.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dihexyl- is unique due to its hexyl groups, which enhance its hydrophobicity and potentially improve its performance in non-polar environments. This makes it particularly useful in applications requiring hydrophobic interactions or in non-aqueous systems.
Properties
CAS No. |
126230-13-5 |
|---|---|
Molecular Formula |
C19H31N3O2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-N,6-N-dihexylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H31N3O2/c1-3-5-7-9-14-20-18(23)16-12-11-13-17(22-16)19(24)21-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
ZDGDBMUQXGUDAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=NC(=CC=C1)C(=O)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
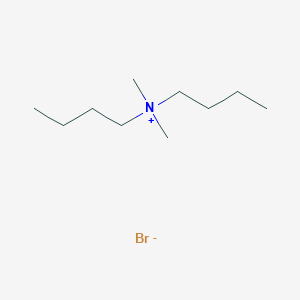

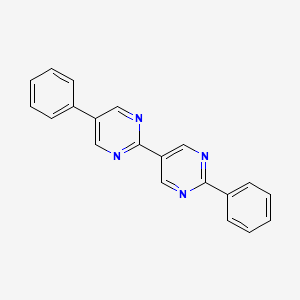

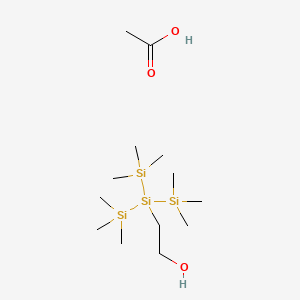
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
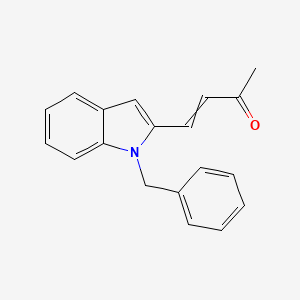
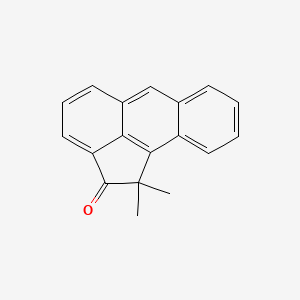
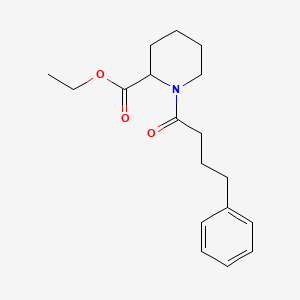
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
